Acantrifoic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acantrifoic acid A is a natural product primarily found in the roots of the plant Acanthopanax trifoliatus, which belongs to the family Araliaceae. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antibacterial properties . It has been widely used in traditional medicine and health supplements.
Mechanism of Action
Target of Action
Acantrifoic acid A is a natural product derived from the plant Acanthopanax trifoliatus It’s known that the plant acanthopanax trifoliatus and its compounds have shown significant inhibitory effects against various cancer cells .
Mode of Action
It is known that compounds from acanthopanax trifoliatus, including this compound, have demonstrated anticancer activities . These compounds likely interact with cellular targets to inhibit the growth of cancer cells.
Result of Action
This compound, along with other compounds from Acanthopanax trifoliatus, has shown significant inhibitory effects against various cancer cells . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and proliferation.
Action Environment
The action of this compound likely depends on various environmental factors. For instance, the plant Acanthopanax trifoliatus, from which this compound is derived, is widely distributed in various regions, including India, Japan, the Philippines, Thailand, Vietnam, and many provinces of China . The plant’s wide distribution suggests that it can adapt to various environmental conditions, which may also influence the action, efficacy, and stability of its compounds, including this compound.
Biochemical Analysis
Cellular Effects
Acantrifoic Acid A has been found to exhibit significant inhibitory effects against various cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acantrifoic acid A typically involves extraction and purification from the roots of Acanthopanax trifoliatus. The process begins with the extraction of a mixture containing this compound using solvents such as methanol or ethanol. This mixture is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The roots of Acanthopanax trifoliatus are harvested, dried, and ground into a fine powder. The powder is then extracted using large volumes of solvents, and the resulting extract is purified using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: Acantrifoic acid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of triterpenoids.
Industry: It is used in the formulation of health supplements and natural antioxidants.
Comparison with Similar Compounds
Acantrifoic acid A is structurally similar to other lupane-type triterpenoids, such as acantrifoic acid B and acantrifoside C . it is unique in its specific acetoxy and hydroxyl functional groups, which contribute to its distinct biological activities. Similar compounds include:
Acantrifoic acid B: Another acetoxylated triterpenoid with similar anticancer properties.
Acantrifoside C: A triterpenoid glycoside with additional sugar moieties, exhibiting different solubility and biological properties.
This compound stands out due to its potent anticancer, anti-inflammatory, and antioxidant activities, making it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVRUAPPXCRHS-ZESURFQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Acantrifoic acid A and what are its key structural features?
A1: this compound is characterized as 3α-acetoxy-30-hydroxylup-20(29)-ene-23,28-dioic acid []. Key structural features include:
Q2: What are the potential applications of this compound based on its chemical structure and the reported biological activity of Acanthopanax trifoliatus extracts?
A2: While the specific biological activity of this compound has not been detailed in the provided research, Acanthopanax trifoliatus extracts, from which this compound is isolated, have shown anticancer activity [, ]. Given the structural similarity to other lupane triterpenes with known biological activities, this compound could be investigated for:
Q3: What analytical techniques were used to characterize the structure of this compound?
A3: The chemical structure of this compound was determined using extensive 1D and 2D NMR spectroscopic data []. This likely included techniques such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.